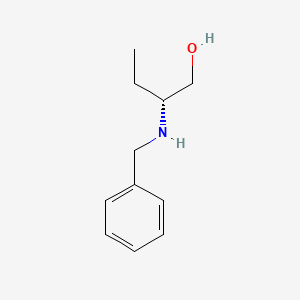![molecular formula C12H17BrClNO B2918089 4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride CAS No. 2377035-88-4](/img/structure/B2918089.png)
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is a chemical compound with the IUPAC name 4-(3-bromobenzyl)piperidin-4-ol hydrochloride . It has a molecular weight of 306.63 and 292.6 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is 1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 306.63 and 292.6 . More detailed physical and chemical properties can be found in its Material Safety Data Sheet (MSDS) .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Ohmefentanyl and Its Stereoisomers Chemistry and Pharmacology
Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, showcases the significance of stereochemistry in pharmacological activity. Research highlights the variation in biological properties among cis-stereoisomers, offering a foundation for exploring the molecular interactions with opioid receptors. This suggests potential applications in designing novel analgesics or investigating receptor binding mechanisms (Brine et al., 1997).
Environmental Toxicology
Occurrence and Toxicity of Antimicrobial Triclosan and By-products
Studies on triclosan, an antimicrobial agent found in numerous consumer products, demonstrate the environmental persistence and potential toxicity of chlorinated phenols, which share structural similarities with the bromophenyl group in the compound of interest. These findings highlight concerns over environmental accumulation and the need for assessing the impact of related compounds on ecosystems and human health (Bedoux et al., 2012).
Organic Chemistry and Synthesis
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl
This research presents a synthesis method relevant to creating intermediates for pharmaceuticals, demonstrating the utility of halogenated compounds in organic synthesis. The methodologies for bromination and functional group manipulation offer insights into synthesizing structurally related compounds, potentially including "4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride" (Qiu et al., 2009).
Analytical Chemistry
Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol
Research on chemosensors utilizing 4-methyl-2,6-diformylphenol for detecting various analytes, including metal ions and neutral molecules, exemplifies the broad applicability of functionalized phenols in analytical chemistry. Such studies may inspire the development of sensors or diagnostic tools based on the chemical structure of interest (Roy, 2021).
Wirkmechanismus
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it’s recommended to refer to its MSDS .
Eigenschaften
IUPAC Name |
4-[(3-bromophenyl)methyl]piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12;/h1-3,8,14-15H,4-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWRYWZNKPNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2918008.png)
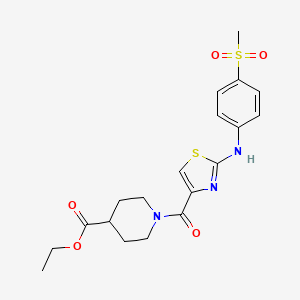
![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)
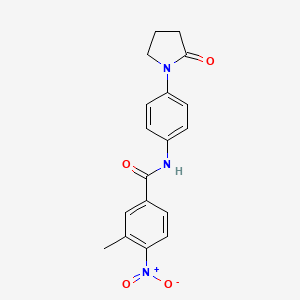
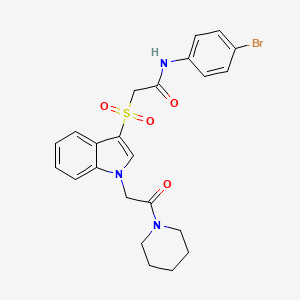
![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)


![8-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918020.png)
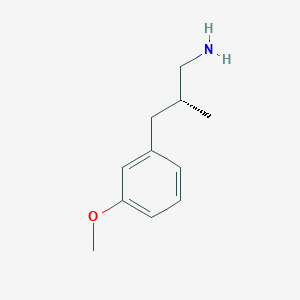

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)
![2-amino-N-(3-propan-2-yloxypropyl)-1-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
